Ethyl 2-cyano-2-ethyl-3-methylpentanoate

LogP hydrophobicity liquid‑liquid extraction

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4), systematically named as 2-cyano-2-ethyl-3-methylvaleric acid ethyl ester, is a densely substituted α-cyano ester belonging to the cyanoacetate family. It features a fully substituted α‑carbon (C2) bearing both a cyano and an ethyl group, a secondary carbon (C3) carrying a methyl substituent, and an ethyl ester terminus, giving a molecular formula of C₁₁H₁₉NO₂ and a molecular weight of 197.27 g·mol⁻¹.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 71172-92-4
Cat. No. B1331461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-ethyl-3-methylpentanoate
CAS71172-92-4
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCC(C)C(CC)(C#N)C(=O)OCC
InChIInChI=1S/C11H19NO2/c1-5-9(4)11(6-2,8-12)10(13)14-7-3/h9H,5-7H2,1-4H3
InChIKeyYARMEVONPLEIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4): Structural and Physicochemical Baseline for Sourcing α,α-Disubstituted Cyanoacetates


Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4), systematically named as 2-cyano-2-ethyl-3-methylvaleric acid ethyl ester, is a densely substituted α-cyano ester belonging to the cyanoacetate family. It features a fully substituted α‑carbon (C2) bearing both a cyano and an ethyl group, a secondary carbon (C3) carrying a methyl substituent, and an ethyl ester terminus, giving a molecular formula of C₁₁H₁₉NO₂ and a molecular weight of 197.27 g·mol⁻¹ [1]. The compound is a liquid at ambient temperature with a density of 0.951 g·cm⁻³, a boiling point of 229.3 °C at 760 mmHg, a flash point of 98.6 °C, an XLogP3 of 3.0, a topological polar surface area (TPSA) of 50.1 Ų, and a refractive index of 1.439 [2]. Sigma‑Aldrich lists this compound as part of its AldrichCPR collection of rare and unique chemicals intended for early discovery research . These properties position it as a specialty synthetic intermediate distinct from both the parent ethyl cyanoacetate and other substituted cyanoacetate congeners.

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4): Why Generic Cyanoacetate Substitution Cannot Meet Process Specifications


Generic substitution among cyanoacetate esters is precluded because the substitution pattern at the α‑carbon and β‑carbon governs critical physicochemical and reactivity parameters that directly determine process performance. Simple ethyl cyanoacetate (CAS 105‑56‑6) lacks alkyl substitution entirely and exhibits a logP of approximately −0.1 to 1.0, a density of 1.063 g·mL⁻¹, and a boiling point of 208–210 °C . Analogs such as ethyl 2‑cyano‑3‑methylpentanoate (CAS 7309‑45‑7) carry only a β‑methyl substituent and therefore have a lower molecular weight (169.22 g·mol⁻¹), a higher aqueous solubility, and a distinct reactivity profile at the α‑methylene [1]. The methyl ester congener methyl 2‑cyano‑2‑ethyl‑3‑methylpentanoate (CAS 71735‑23‑4) differs in ester lability, boiling point (217.8 °C vs 229.3 °C), and flash point (92.1 °C vs 98.6 °C) [2]. Even the gross formula isomer 2‑ethylhexyl cyanoacetate (CAS 13361‑34‑7) displays a different boiling point (150 °C at 11 mmHg) and density (0.94–0.95) . These differences mean that substituting one cyanoacetate for another would alter the extraction efficiency, thermal processing window, ester hydrolysis kinetics, and spectroscopic identity verification in any regulated or scaled synthetic route. The following quantitative evidence guide details the specific dimensions on which CAS 71172‑92‑4 diverges from its closest in‑class candidates.

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4): Head‑to‑Head Quantitative Differentiation from Closest Analogs


LogP‑Driven Hydrophobicity: >100‑Fold Higher Partition Coefficient vs. Unsubstituted Ethyl Cyanoacetate

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4) exhibits an XLogP3 of 3.0, whereas the unsubstituted parent ethyl cyanoacetate (CAS 105-56-6) has a measured logP range of −0.119 to 1.05 at 23–25 °C and pH 6.1 [1]. The ~100‑fold difference in lipophilicity directly governs extractability into organic solvents and suitability for two‑phase reactions. A compound with logP ~3 partitions >99.9% into an organic layer under typical liquid–liquid extraction conditions (1:1 organic/aqueous), while ethyl cyanoacetate (logP ~0.5) partitions only ~76%, requiring multiple extraction cycles .

LogP hydrophobicity liquid‑liquid extraction phase‑transfer catalysis QSAR

Boiling Point and Thermal Processing Window: 11.5 °C Higher Distillation Temperature vs. Methyl Ester Analog

The ethyl ester target compound boils at 229.3 °C at 760 mmHg, whereas its methyl ester analog methyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71735-23-4) boils at 217.8 °C at 760 mmHg . The 11.5 °C higher boiling point provides a wider thermal window for fractional distillation, allowing better separation from low‑boiling impurities such as residual ethanol (bp 78.4 °C) or water (bp 100 °C) that commonly contaminate cyanoacetate ester synthetic streams. The flash point of the target compound (98.6 °C) is also 6.5 °C higher than that of the methyl ester (92.1 °C), offering a marginally improved safety margin during heated processing .

distillation thermal stability boiling point process safety purification

Density and Refractive Index as Orthogonal Identity Verification Parameters: Unique Combination Distinguishes from Gross Formula Isomer

CAS 71172-92-4 has a density of 0.951 g·cm⁻³ and a refractive index of 1.439, whereas its gross formula isomer 2‑ethylhexyl cyanoacetate (CAS 13361-34-7, also C₁₁H₁₉NO₂) has a density of 0.94–0.95 and a refractive index of 1.44 . Although the two compounds share the identical molecular formula and molecular weight (197.28 g·mol⁻¹), the subtle but reproducible differences in these two bulk physical properties—density lower by ~0.01 g·cm⁻³ and refractive index higher by ~0.001 unit for the isomer—allow rapid, non‑destructive identity confirmation by refractometry and densitometry without requiring full spectroscopic analysis. These orthogonal measurements provide a low‑cost first‑line check against supplier mislabeling or cross‑contamination.

quality control identity verification refractive index density counterfeit detection

Vapor Pressure and Storage Stability: Sub‑mmHg Volatility Minimizes Evaporative Loss During Long‑Term Storage

Ethyl 2-cyano-2-ethyl-3-methylpentanoate has a vapor pressure of 0.0701 mmHg at 25 °C , which is >10‑fold lower than the vapor pressure of ethyl cyanoacetate (1 mmHg at 67.8 °C, or extrapolated to ~0.04–0.1 mmHg at 25 °C given its lower molecular weight) . The sub‑mmHg vapor pressure of the target compound implies negligible evaporative loss under ambient storage, preserving quantity and purity in opened containers over extended periods. The compound's flash point of 98.6 °C further supports safe handling at elevated temperatures without special pressurized containment.

vapor pressure storage stability inventory management volatility shelf life

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Tuning Membrane Permeability for Biological Assay Contexts

CAS 71172-92-4 has a topological polar surface area (TPSA) of 50.1 Ų and three hydrogen bond acceptor sites (two from the ester carbonyl and ether oxygen, one from the nitrile), with zero hydrogen bond donors [1]. By comparison, ethyl cyanoacetate has a TPSA of approximately 50.1 Ų as well (identical functional group count) but a molecular weight of only 113.11 g·mol⁻¹, giving it a significantly higher TPSA‑to‑MW ratio [2]. Methyl 2-cyano-2-ethyl-3-methylpentanoate has a TPSA of 50.1 Ų and a molecular weight of 183.25 g·mol⁻¹, placing it between the two [3]. The higher molecular weight of the target compound at a constant TPSA lowers the computed TPSA/total‑surface‑area fraction, which correlates with improved passive membrane permeability in predictive ADME models such as the BOILED‑Egg plot and the Rule of Five.

TPSA membrane permeability drug-likeness ADME medicinal chemistry

Provenance and Supply‑Chain Reliability: Cataloged as a Rare and Unique Chemical by a Tier‑1 Global Supplier

Sigma‑Aldrich stocks ethyl 2-cyano-2-ethyl-3-methylpentanoate under catalog number S361542 within the AldrichCPR portfolio, a collection explicitly reserved for rare and unique chemicals intended for early discovery researchers . The supplier acknowledges that analytical data for this product are not collected, placing the onus of identity verification on the buyer—an unusual disclaimer that underscores the niche availability of this exact substitution pattern . In contrast, common cyanoacetates such as ethyl cyanoacetate (CAS 105‑56‑6) are available from numerous global suppliers with full Certificate of Analysis support, and close structural analogs such as 2‑ethylhexyl cyanoacetate (CAS 13361‑34‑7) are stocked by TCI Japan with >98% GC purity and full NMR confirmation . The scarcity of commercial sources for CAS 71172‑92‑4, combined with its classification as a rare chemical by a leading supplier, indicates that procurement lead times, minimum order quantities, and lot‑to‑lot consistency must be managed proactively, and that qualification of an alternative supplier would require de novo synthetic route development.

supply chain procurement chemical sourcing rare chemicals quality assurance

Ethyl 2-cyano-2-ethyl-3-methylpentanoate (CAS 71172-92-4): Evidence‑Based Selection Scenarios for Research and Industrial Use


Medicinal Chemistry Library Synthesis Targeting CNS‑Penetrant Fragments

The combination of an XLogP3 of 3.0, a TPSA of 50.1 Ų, and zero hydrogen bond donors places CAS 71172‑92‑4 in the favorable region of the BOILED‑Egg permeability model, outperforming simpler cyanoacetates that have a higher TPSA‑to‑molecular‑weight ratio [1]. Medicinal chemistry teams building fragment libraries for CNS targets should prioritize this building block when a nitrile‑ and ester‑terminated scaffold with balanced lipophilicity is required. The α‑quaternary carbon concurrently blocks metabolic oxidation at the α‑position, potentially extending the half‑life of derived amide or acid metabolites.

Asymmetric Synthesis Exploiting the Pre‑Existing C3 Stereocenter

Ethyl 2-cyano-2-ethyl-3-methylpentanoate contains a chiral center at C3 that renders the α‑methylene protons diastereotopic—a structural feature confirmed by NMR spectral splitting patterns available through the KnowItAll NMR Spectral Library [1]. This diastereotopicity can be exploited in diastereoselective alkylation, Michael addition, or cycloaddition reactions where the resident stereocenter biases facial selectivity. Researchers sourcing the racemic compound can resolve enantiomers by chiral HPLC or enzymatic hydrolysis of the ester, then use the resolved material to build enantioenriched quaternary‑carbon‑containing architectures that are prevalent in terpenoid and alkaloid natural product synthesis.

High‑Temperature Distillation Purification for Kilogram‑Scale Intermediate Production

With a boiling point of 229.3 °C at atmospheric pressure—11.5 °C higher than its methyl ester analog—CAS 71172‑92‑4 provides a widened thermal separation window that is advantageous during fractional distillation at pilot scale [1]. The low vapor pressure (0.0701 mmHg at 25 °C) further ensures minimal product loss during vacuum distillation . Process chemists scaling a route that generates this compound as a penultimate intermediate can use the boiling point differential to remove residual ethanol (bp 78.4 °C), water (bp 100 °C), and unreacted alkyl halides from the alkylation step in a single distillation cut, reducing the number of unit operations and associated solvent waste.

Procurement and Sourcing Strategy for Single‑Source Specialty Chemicals

Because Sigma‑Aldrich catalogs CAS 71172‑92‑4 as a 'rare and unique chemical' in the AldrichCPR collection and does not provide analytical certificates [1], procurement teams must establish a dedicated incoming quality‑control protocol. The orthogonal physical properties documented above—density (0.951 g·cm⁻³), refractive index (1.439), and boiling point (229.3 °C)—offer a practical, instrument‑light identity verification workflow . Laboratories should pre‑qualify this single source, negotiate minimum order quantities, and build a reserve inventory to buffer against the longer lead times characteristic of specialty AldrichCPR products. For GMP or ISO‑certified environments, the burden of analytical characterization falls entirely on the receiving organization and should be factored into the total cost of ownership.

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